molecular formula C16H30O B13766243 Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol CAS No. 53779-41-2

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol

Cat. No.: B13766243
CAS No.: 53779-41-2
M. Wt: 238.41 g/mol
InChI Key: ZWDUZFUFYAXULG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol typically involves the hydrogenation of sclareol, a naturally occurring diterpene alcohol. The hydrogenation process is carried out under specific conditions, including the use of a suitable catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but is optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a reversible activator of adenylate cyclase, an enzyme involved in the regulation of cyclic AMP (cAMP) levels in cells. This activation leads to various downstream effects, including modulation of cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Sclareol: The precursor to Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol, also a diterpene alcohol.

    Labdane Diterpenes: A class of compounds with similar structures and properties.

Uniqueness

This compound is unique due to its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as a reversible activator of adenylate cyclase sets it apart from other similar compounds .

Properties

CAS No.

53779-41-2

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethanol

InChI

InChI=1S/C16H30O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h12-14,17H,5-11H2,1-4H3

InChI Key

ZWDUZFUFYAXULG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(CCCC2(C1CCO)C)(C)C

Origin of Product

United States

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